REACTION_CXSMILES
|
O[C:2]1[C:7]([C:8]([F:11])([F:10])[F:9])=[CH:6][C:5]([Br:12])=[CH:4][N:3]=1.O=P(Cl)(Cl)[Cl:15]>>[Cl:15][C:2]1[C:7]([C:8]([F:11])([F:10])[F:9])=[CH:6][C:5]([Br:12])=[CH:4][N:3]=1
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Name
|
|
Quantity
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1.83 g
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Type
|
reactant
|
Smiles
|
OC1=NC=C(C=C1C(F)(F)F)Br
|
Name
|
|
Quantity
|
15 mL
|
Type
|
reactant
|
Smiles
|
O=P(Cl)(Cl)Cl
|
Name
|
ice
|
Quantity
|
200 g
|
Type
|
reactant
|
Smiles
|
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
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Type
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TEMPERATURE
|
Details
|
was heated
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Type
|
TEMPERATURE
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Details
|
at reflux for 3 h
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Duration
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3 h
|
Type
|
TEMPERATURE
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Details
|
The mixture was cooled
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Type
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EXTRACTION
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Details
|
The resulting mixture was extracted with 200 mL of CH2Cl2
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Type
|
CUSTOM
|
Details
|
The extract was dried
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Type
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CONCENTRATION
|
Details
|
concentrated
|
Name
|
|
Type
|
product
|
Smiles
|
ClC1=NC=C(C=C1C(F)(F)F)Br
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 1.11 g |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |